molecular formula C8H14N2O8Zn B1590350 Zinc L-aspartate CAS No. 36393-20-1

Zinc L-aspartate

Cat. No.: B1590350
CAS No.: 36393-20-1
M. Wt: 331.6 g/mol
InChI Key: JDRWONLFZCDJKL-CEOVSRFSSA-N
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Description

Zinc L-aspartate, often referred to as zinc aspartate, is a chelated form of zinc combined with the amino acid aspartic acid. This compound is primarily used as a dietary supplement to address zinc deficiencies. Zinc is an essential trace element that plays a crucial role in various biological processes, including immune function, protein synthesis, and cell division .

Mechanism of Action

Target of Action

Zinc L-aspartate primarily targets T cells, a type of white blood cell that plays a crucial role in the immune response . The compound has been shown to suppress T cell activation, both in vitro and in vivo . This suggests that this compound can modulate the activation, proliferation, and cytokine production of effector T cells .

Mode of Action

this compound interacts with its targets by suppressing the proliferation of T cells as well as the production of certain cytokines, such as IL-2, IL-10, and IL-17 . This interaction results in a decrease in T cell activation and a modulation of the immune response .

Biochemical Pathways

this compound affects the Wnt/β-catenin signaling pathway, which is crucial for various cellular processes, including cell growth and differentiation . By activating this pathway, this compound enhances intestinal stem cell activity, thereby protecting the integrity of the intestinal mucosa .

Pharmacokinetics

It is soluble in dilute hydrochloric acid, which suggests that it can dissociate and be absorbed in the stomach . Its insolubility in water raises questions about whether further absorption could take place in the intestine .

Result of Action

The molecular and cellular effects of this compound’s action include the suppression of T cell proliferation and the modulation of cytokine production . Additionally, it has been shown to induce apoptosis in T cells and increase caspase 3/7 activity . These effects suggest that this compound impairs T cell fitness, which could be beneficial for the treatment of T cell-mediated autoimmune diseases .

Action Environment

It is worth noting that the compound’s efficacy in enhancing intestinal stem cell activity and protecting the intestinal mucosa was observed in an in vivo mouse model and an ex vivo enteroid model . This suggests that the compound’s action, efficacy, and stability may vary depending on the physiological and pathological conditions of the environment .

Biochemical Analysis

Biochemical Properties

Zinc L-aspartate plays a vital role in modulating cellular signaling recognition and enhancing intestinal barrier function . It interacts with a variety of enzymes, proteins, and other biomolecules, contributing to the regulation of major cellular events .

Cellular Effects

This compound has been shown to protect the integrity of the intestinal mucosa against deoxynivalenol through activation of the Wnt/β-catenin signaling pathway . It influences cell function by enhancing intestinal stem cell activity, promoting intestinal epithelial renewal, and improving intestinal morphology and barrier .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and activation of signaling pathways. Specifically, it enhances intestinal stem cell activity by activating the Wnt/β-catenin signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have long-term effects on cellular function. It promotes the repair process and stimulates intestinal epithelial renewal even under physiological conditions .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. A study showed that a dosage of 10 mg/kg body weight significantly increased the jejunum mass and ameliorated mucosa injury caused by 2 mg/kg body weight deoxynivalenol treatment .

Metabolic Pathways

This compound is involved in the aspartic acid metabolic pathway, which is essential in higher plants . It interacts with various enzymes and cofactors, and may also affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc L-aspartate can be synthesized through the reaction of zinc salts, such as zinc chloride or zinc sulfate, with L-aspartic acid in an aqueous solution. The reaction typically involves dissolving L-aspartic acid in water, followed by the gradual addition of the zinc salt solution under constant stirring. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound. The product is subsequently filtered, washed, and dried to obtain a white crystalline powder .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to quality control measures, including high-performance liquid chromatography, to verify its composition and purity .

Chemical Reactions Analysis

Types of Reactions: Zinc L-aspartate primarily undergoes coordination reactions due to the presence of zinc ions. These reactions involve the formation of complexes with other ligands. Additionally, this compound can participate in acid-base reactions, where the aspartic acid moiety can donate or accept protons.

Common Reagents and Conditions:

    Coordination Reactions: this compound can react with ligands such as ethylenediaminetetraacetic acid (EDTA) under neutral to slightly acidic conditions to form stable complexes.

    Acid-Base Reactions: The aspartic acid component can react with strong acids or bases, leading to protonation or deprotonation, respectively.

Major Products Formed:

Scientific Research Applications

Zinc L-aspartate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in coordination chemistry to study the formation of metal complexes.

    Biology: Investigated for its role in enhancing immune function and protein synthesis. It is also used in studies related to zinc’s role in cellular signaling and enzyme activity.

    Medicine: Explored for its potential therapeutic effects in treating zinc deficiencies and related conditions. It has been studied for its role in modulating immune responses and promoting wound healing.

    Industry: Utilized in the formulation of dietary supplements and fortified foods to address zinc deficiencies in populations .

Comparison with Similar Compounds

  • Magnesium aspartate
  • Potassium aspartate
  • Calcium aspartate
  • Copper aspartate

Comparison: Zinc L-aspartate is unique due to its specific combination of zinc and L-aspartic acid, which enhances the bioavailability of zinc. Compared to other aspartate compounds, this compound is particularly effective in addressing zinc deficiencies and supporting immune function. While magnesium, potassium, calcium, and copper aspartates also provide essential minerals, their primary roles and biological effects differ based on the specific mineral involved .

Properties

CAS No.

36393-20-1

Molecular Formula

C8H14N2O8Zn

Molecular Weight

331.6 g/mol

IUPAC Name

(2S)-2-aminobutanedioic acid;zinc

InChI

InChI=1S/2C4H7NO4.Zn/c2*5-2(4(8)9)1-3(6)7;/h2*2H,1,5H2,(H,6,7)(H,8,9);/t2*2-;/m00./s1

InChI Key

JDRWONLFZCDJKL-CEOVSRFSSA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)C(=O)O.C([C@@H](C(=O)O)N)C(=O)O.[Zn]

SMILES

C(C(C(=O)[O-])N)C(=O)[O-].[Zn+2]

Canonical SMILES

C(C(C(=O)O)N)C(=O)O.C(C(C(=O)O)N)C(=O)O.[Zn]

Pictograms

Corrosive; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Are there any animal studies investigating the effects of Zinc L-aspartate on periodontal health?

A2: Yes, a study investigated the impact of a vitamin and mineral complex containing this compound on periodontal health in a rat model of periodontitis. [] While the specific contribution of this compound within the complex was not isolated, the study provides a foundation for further investigation into the potential benefits of this compound in periodontal health.

Q2: What is the chemical structure of this compound?

A3: this compound is a complex formed between zinc and L-aspartic acid. The synthesis and structural characterization of a specific form, Zinc L‐Aspartate Chloride, have been reported. [] This specific form provides valuable insights into the potential coordination chemistry of this compound, highlighting the interaction between the zinc ion and the L-aspartic acid molecule.

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